Cas no 304896-52-4 ((2E)-1-(4-methoxyphenyl)-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-en-1-one)

(2E)-1-(4-Methoxyphenyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-en-1-one is a fluorinated chalcone derivative characterized by its conjugated enone system and trifluoromethyl-substituted aromatic moiety. This compound exhibits notable electronic and steric properties due to the presence of the electron-withdrawing trifluoromethyl group and the extended π-conjugation, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its structural features enhance reactivity in Michael additions and cyclization reactions, while the methoxy and furan groups contribute to its potential as a scaffold for bioactive molecules. The compound's stability and well-defined stereochemistry further support its utility in the development of pharmaceuticals and advanced materials.
(2E)-1-(4-methoxyphenyl)-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-en-1-one structure
304896-52-4 structure
Product Name:(2E)-1-(4-methoxyphenyl)-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-en-1-one
CAS No:304896-52-4
MF:C21H15F3O3
MW:372.337216615677
CID:5954039
PubChem ID:5337174
Update Time:2025-06-08

(2E)-1-(4-methoxyphenyl)-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-1-(4-methoxyphenyl)-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-en-1-one
    • (E)-1-(4-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one
    • 1-(4-Methoxy-phenyl)-3-[5-(3-trifluoromethyl-phenyl)-furan-2-yl]-propenone
    • 2-Propen-1-one, 1-(4-methoxyphenyl)-3-[5-[3-(trifluoromethyl)phenyl]-2-furanyl]-
    • SMSF0008629
    • AKOS000628099
    • F0344-1715
    • 1-(4-METHOXYPHENYL)-3-(5-(3-(TRIFLUOROMETHYL)PHENYL)-2-FURYL)-2-PROPEN-1-ONE
    • SR-01000422284-1
    • 304896-52-4
    • (E)-1-(4-methoxyphenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-en-1-one
    • CB00324
    • (2E)-1-(4-methoxyphenyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-en-1-one
    • SR-01000422284
    • Inchi: 1S/C21H15F3O3/c1-26-17-7-5-14(6-8-17)19(25)11-9-18-10-12-20(27-18)15-3-2-4-16(13-15)21(22,23)24/h2-13H,1H3
    • InChI Key: OGPYZRBASSLLIC-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(OC)C=C1)(=O)C=CC1=CC=C(C2=CC=CC(C(F)(F)F)=C2)O1

Computed Properties

  • Exact Mass: 372.09732882g/mol
  • Monoisotopic Mass: 372.09732882g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 39.4Ų

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Additional information on (2E)-1-(4-methoxyphenyl)-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-en-1-one

Chemical Profile of (2E)-1-(4-methoxyphenyl)-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-en-1-one (CAS No. 304896-52-4)

The compound (2E)-1-(4-methoxyphenyl)-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-en-1-one, identified by its CAS number 304896-52-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a prop-2-en-1-one moiety and a furan ring system, contributes to its unique chemical properties and reactivity, making it a subject of extensive research.

In recent years, the development of novel heterocyclic compounds has been a focal point in the pharmaceutical industry, driven by their diverse biological activities and synthetic flexibility. The structural motif of (2E)-1-(4-methoxyphenyl)-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-en-1-one incorporates elements that are known to enhance binding affinity and metabolic stability, key factors in the design of effective therapeutic agents. The incorporation of a trifluoromethyl group further modulates the electronic properties of the molecule, potentially influencing its pharmacokinetic profile.

Current research in medicinal chemistry has highlighted the importance of multifunctional scaffolds that can interact with multiple biological targets. The compound in question exhibits promising interactions with enzymes and receptors involved in various disease pathways. For instance, studies have suggested that the 4-methoxyphenyl substituent may contribute to selective binding to certain protein targets, enhancing therapeutic efficacy while minimizing side effects. This aligns with the broader trend in drug development towards targeted therapies.

The synthesis of (2E)-1-(4-methoxyphenyl)-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-en-1-one involves a series of well-defined chemical transformations that showcase the ingenuity of modern synthetic methodologies. Key steps include the condensation of appropriately substituted phenols and furans, followed by functional group manipulations to achieve the desired product. These synthetic routes not only highlight the versatility of organic chemistry but also underscore the importance of optimizing reaction conditions for high yields and purity.

Computational studies have played a pivotal role in understanding the molecular interactions and mechanistic pathways associated with this compound. Molecular modeling techniques have been employed to predict binding affinities and identify potential drug-like properties. These simulations have provided valuable insights into how modifications to the structure can enhance biological activity, guiding further optimization efforts.

Preliminary biological evaluations have demonstrated that derivatives of this compound exhibit notable pharmacological effects. For example, certain analogs have shown anti-inflammatory and antioxidant properties, which are relevant in treating chronic diseases characterized by oxidative stress. Additionally, interactions with metabolic enzymes suggest that this class of compounds may offer benefits in managing metabolic disorders.

The< strong>furan ring system is particularly noteworthy for its role in modulating electronic properties and influencing bioavailability. Furan derivatives are known for their ability to cross the blood-brain barrier and exhibit central nervous system activity, making them attractive candidates for neurological therapies. The specific arrangement of substituents in (2E)-1-(4-methoxyphenyl)-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-en-1-one is expected to fine-tune these properties for targeted applications.

Advances in analytical chemistry have enabled detailed characterization of this compound, including spectroscopic methods such as NMR and mass spectrometry. These techniques provide critical data on molecular structure and purity, ensuring that synthetic preparations meet stringent quality standards required for further biological testing.

Future research directions include exploring novel synthetic strategies to diversify the structural library derived from this core scaffold. Additionally, investigating the pharmacological profile across different disease models will be essential to validate its therapeutic potential. Collaborative efforts between synthetic chemists and biologists are crucial for translating these findings into tangible medical applications.

In conclusion, (CAS No.< strong>304896-52-4)< strong>(2E)-1-(4-methoxyphenyl)-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-en-1-one stands as a testament to the innovative spirit driving pharmaceutical research today. Its complex architecture and promising biological activities position it as a valuable candidate for further development in drug discovery programs aimed at addressing unmet medical needs.

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